3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine

Chemical probe Selectivity Screening liability

Sourcing a well-characterized negative control for assay validation is challenging. This exact 1,2,4-triazol-4-ylamine (CID 931738) solves that problem with documented inactivity across 769 public BioAssays-kinases, GPCRs, proteases, and cytotoxicity panels. • Benchmark results against a publicly curated dataset (ChEMBL1460200). • Zero Rule-of-5 violations (LogP 3.05, TPSA 95 Ų) ensure drug-like behavior. • 2-Pyridyl isomer provides a defined bidentate metal-coordination geometry absent in 3- and 4-pyridyl analogs. Bulk and custom quantities available.

Molecular Formula C14H13N5S
Molecular Weight 283.35 g/mol
Cat. No. B12146542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine
Molecular FormulaC14H13N5S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=N3
InChIInChI=1S/C14H13N5S/c15-19-13(12-8-4-5-9-16-12)17-18-14(19)20-10-11-6-2-1-3-7-11/h1-9H,10,15H2
InChIKeyFBIBMMSHUYWFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine: Research Procurement Overview


3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine (CAS 675840-59-2) is a member of the 1,2,4-triazole chemotype, featuring a benzylsulfanyl moiety at position 3, a pyridin-2-yl substituent at position 5, and an exocyclic amine on N4. This compound was originally deposited in the Molecular Libraries Small Molecule Repository (MLSMR) under identifiers SMR000148740 and MLS000558024 [1]. Its ChEMBL ID is CHEMBL1460200, and it has been evaluated in over 769 PubChem BioAssays, representing one of the most broadly profiled 1,2,4-triazol-4-ylamine derivatives in the public domain [2]. The compound exhibits modest lipophilicity (ACD/LogP 3.05, XLogP3 2.1) and satisfies all Lipinski Rule of 5 criteria with zero violations, indicating favorable drug-like or probe-like physicochemical space [1]. Its computed topological polar surface area (TPSA) of 94.9–95 Ų, combined with 1 hydrogen bond donor and 5 hydrogen bond acceptors, positions this compound uniquely among its closely related positional isomers for applications where precise modulation of solubility, permeability, or conformational flexibility is critical .

Documented inactivity across extensive public bioassay panel
Unsubstituted benzyl ring preserves full derivatization potential
2-Pyridyl isomer enables 5-membered chelate geometry

Procurement Risk of Generic Substitution for 3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine


The 1,2,4-triazol-4-ylamine scaffold contains three independently variable positions (3, 4, and 5), and subtle changes in substitution have been shown to produce divergent biological profiles even within the same target family. For example, in the related MetAP2 inhibitor series, moving from a benzylthio to an anilino group at the 3-position altered potency by over 1000-fold [1]. Moreover, the pyridyl nitrogen position (2-, 3-, or 4-) can shift coordination geometry as well as hydrogen-bond acceptor and donor capabilities [2], rendering positional isomers non-substitutable in structure-guided applications. Generic in-class replacement risks introducing unanticipated off-target activity or loss of the clean selectivity profile documented for this specific compound across 769 MLSMR screening assays, where it was consistently inactive [3]. Procurement of the exact 2-pyridyl, unsubstituted benzylsulfanyl derivative is therefore necessary to preserve chemical biology properties validated in public screening data.

Positional isomer mismatch

3- or 4-pyridyl isomers alter chelation geometry and computed solubility, limiting direct replacement.

Benzyl substitution limits versatility

Fluorinated or methyl-substituted analogs reduce accessible C–H positions, constraining SAR expansion.

Class-level activity shift

Related triazole chemotypes show >1000-fold potency differences; substitution may introduce off-target effects.

Differentiation Evidence for 3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine


Broad Selectivity Profiling vs. Promiscuous Triazole Chemotypes

In the NIH Molecular Libraries Small Molecule Repository (MLSMR) screening panel, 3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine (CID 931738) was tested in 769 bioassays and was uniformly inactive across all targets, including Hsp70, Hsc70, MT1-MMP, PLK1, estrogen receptors, PPARγ, Ras GTPases, and CYP450 isoforms [1]. In contrast, structurally related 1,2,4-triazole-3-thiol and 3-anilino-5-benzylthio-triazole analogs have been reported as potent MetAP2 inhibitors with Ki values as low as 50–100 pM [2]. The uniform inactivity of CID 931738 against a wide spectrum of targets is a quantifiable differentiation from the nanomolar/picomolar potency observed in certain triazole sub-series, making it a favorable negative control or selectivity reference compound for phenotypic and target-based screens [1][2]. IMPORTANT CAVEAT: High-strength differential evidence (direct head-to-head comparisons under identical assay conditions) is limited for this compound. The evidence presented here is Class-level inference and Cross-study comparable, assembled from public screening databases and literature SAR, and should be validated in the user's own assay system.

Selectivity Profile
Cross-study comparable
0% Active vs Ki 0.05 nM
>10,000-fold difference
Supports negative control reference selection
Class-level inference; validate in user assay system
Chemical probe Selectivity Screening liability MLSMR 5-lipoxygenase

Pyridyl Positional Isomerism and Physicochemical Differentiation

The target compound bears a pyridin-2-yl substituent, placing the pyridyl nitrogen in a 1,2-relationship to the triazole ring, enabling formation of a 5-membered chelate ring with transition metals. The 3-pyridyl and 4-pyridyl positional isomers (C14H13N5S, same molecular formula) cannot form an equivalent chelate geometry [1]. Computed physicochemical properties differ measurably: the target compound has an ACD/LogP of 3.05 and TPSA of 95 Ų . The 3-pyridyl isomer (CSID: 811903) has a systematically lower predicted LogP (approximately 2.7) and a higher TPSA (~97 Ų), while the 4-pyridyl isomer (CSID: 811905) has a similar LogP but a TPSA of ~97 Ų and distinct hydrogen-bond acceptor topology . These differences affect solubility, permeability, and co-crystallization behavior, making positional isomers non-substitutable in structure-activity relationship (SAR) studies and metal-organic framework design. IMPORTANT CAVEAT: The LogP and TPSA values are computational predictions (ACD/Labs Percepta) rather than experimental measurements, and should be confirmed by the user where absolute accuracy is required.

Pyridyl Isomer Profile
Class-level inference
LogP 3.05, TPSA 95 Ų
ΔLogP ~0.3, distinct chelation
2-Pyridyl geometry supports metal-binding studies
Computed properties; experimental confirmation recommended
Positional isomer Physicochemical properties Metal chelation Solubility

Unsubstituted Benzylsulfanyl as a Versatile Synthetic Handle

The compound carries a benzylsulfanyl group without additional ring substitution, preserving a free phenyl ring for further functionalization (e.g., late-stage C–H activation, electrophilic aromatic substitution, or photoredox coupling). Among the closest purchasable analogs, 3-(2-fluorobenzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine (CAS 586988-15-0) contains a 2-fluoro substituent that directs electrophilic substitution to specific positions and can engage in C–F bond cleavage reactions ; 3-(2,6-difluorobenzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine (CAS 573938-85-9) has two ortho fluorines, further restricting ring functionalization ; and 3-(4-methylbenzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine (CAS not listed; available from specialty suppliers) contains a methyl group that introduces steric bulk at the para position . The unsubstituted phenyl ring of the target compound preserves maximum synthetic versatility, making it the preferred starting material for SAR expansion campaigns or for incorporation into more complex molecular architectures. IMPORTANT CAVEAT: This is a Class-level inference based on well-established principles of organic reactivity; no head-to-head synthetic efficiency data were identified for these specific compounds.

Synthetic Versatility
Class-level inference
5 unsubstituted C–H positions
1–2 more than substituted analogs
Maximizes SAR expansion potential
No head-to-head synthetic efficiency data
Synthetic intermediate C–H functionalization Medicinal chemistry Derivatization

Key Application Scenarios for 3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine


Negative Control for High-Throughput Screening Assays

The compound's documented inactivity in 769 public domain assays, covering kinases, GPCRs, nuclear receptors, proteases, and cytotoxicity panels [1], makes it an ideal negative control for assay development and validation. Procurement of this exact compound (CID 931738) ensures that results can be benchmarked against a publicly available, well-characterized dataset, which is a recommended practice for chemical probe qualification [1].

Scaffold for 1,2,4-Triazole–Pyridine SAR Exploration

The unsubstituted benzylsulfanyl and 2-pyridyl groups provide two independent vectors for parallel derivatization. The compound serves as the unadorned parent structure for libraries exploring substituent effects on the phenyl ring (via electrophilic substitution or C–H activation) and on the pyridine ring [2]. This enables rigorous SAR without confounding pre-existing substituent effects.

Metal-Binding and Coordination Chemistry Studies

The 1,2-relationship between the pyridyl nitrogen and the triazole ring nitrogen atoms creates a defined bidentate chelation pocket suitable for transition metal coordination. This geometry is uniquely accessible to the 2-pyridyl isomer and is absent in the 3- and 4-pyridyl analogs, making the compound the appropriate choice for synthesizing metal–organic complexes with predictable topology .

Reference Standard for Triazole-4-amine Physicochemical Profiling

With computed LogP 3.05, TPSA 95 Ų, and 0 Rule of 5 violations , this compound defines a reference point in the property space of 1,2,4-triazol-4-ylamines. It can serve as a calibration standard for computational model development or as a solubility/permeability benchmark when evaluating new triazole derivatives .

Application
Selection Property
Validation Focus
Assay development & validation
Documented selectivity profile
Consistency with public screening data
Triazole SAR library synthesis
Unsubstituted benzyl and pyridyl vectors
Derivatization efficiency and scaffold purity
Coordination chemistry research
2-Pyridyl chelation motif
Metal complex geometry and stability
Computational model calibration
Computed LogP/TPSA reference values
Solubility/permeability correlation
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